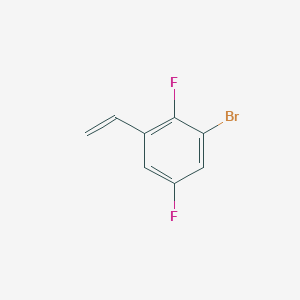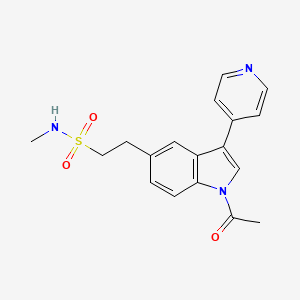![molecular formula C40H74N2O5 B13436681 [(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate](/img/structure/B13436681.png)
[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cepaciamide A is a fungitoxic compound produced by the bacterium Burkholderia cepacia. It exhibits strong antifungal activity against plant pathogenic fungi such as Botrytis cinerea and Penicillium expansum
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cepaciamide A involves the cultivation of Burkholderia cepacia under specific conditions that promote the production of this compound. The bacterium is typically grown in a nutrient-rich medium, and the compound is extracted from the culture supernatant using organic solvents. The purification process involves several chromatographic techniques to isolate Cepaciamide A in its pure form .
Industrial Production Methods: Industrial production of Cepaciamide A would likely follow similar principles as laboratory-scale synthesis but on a larger scale. This would involve optimizing the growth conditions of Burkholderia cepacia in bioreactors, followed by large-scale extraction and purification processes. The use of bioreactors allows for controlled fermentation conditions, ensuring consistent production of the compound.
化学反応の分析
Types of Reactions: Cepaciamide A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its antifungal properties or to study its mechanism of action.
Common Reagents and Conditions: Common reagents used in the reactions involving Cepaciamide A include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of Cepaciamide A depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with enhanced antifungal activity, while reduction reactions could produce reduced forms of the compound with different biological properties.
科学的研究の応用
Cepaciamide A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a model compound to study the mechanisms of antifungal agents In biology, it serves as a tool to investigate the interactions between fungi and antifungal compoundsIn industry, it is explored for its use in agricultural biocontrol to protect crops from fungal infections .
作用機序
The mechanism of action of Cepaciamide A involves disrupting the cell membrane integrity of fungal cells. This compound interacts with specific molecular targets on the fungal cell membrane, leading to increased permeability and eventual cell death. The exact molecular pathways involved in this process are still under investigation, but it is believed that Cepaciamide A interferes with essential membrane proteins and lipids .
類似化合物との比較
Cepaciamide A is unique among similar compounds due to its strong and broad-spectrum antifungal activity. Similar compounds include Cepaciamide B, which also exhibits antifungal properties but with a different spectrum of activity. Other related compounds produced by Burkholderia cepacia include pyrrolnitrin and cepacidine, both of which have distinct chemical structures and biological activities .
List of Similar Compounds:- Cepaciamide B
- Pyrrolnitrin
- Cepacidine
特性
分子式 |
C40H74N2O5 |
|---|---|
分子量 |
663.0 g/mol |
IUPAC名 |
[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate |
InChI |
InChI=1S/C40H74N2O5/c1-3-5-7-9-10-11-12-13-14-18-22-27-35(32-38(44)42-36-28-24-30-41-39(36)45)47-40(46)37(43)29-23-19-16-15-17-21-26-34-31-33(34)25-20-8-6-4-2/h33-37,43H,3-32H2,1-2H3,(H,41,45)(H,42,44)/t33-,34+,35+,36-,37+/m1/s1 |
InChIキー |
DFIVDLXXMDDJMT-AESTUDHESA-N |
異性体SMILES |
CCCCCCCCCCCCC[C@@H](CC(=O)N[C@@H]1CCCNC1=O)OC(=O)[C@H](CCCCCCCC[C@H]2C[C@H]2CCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCC(CC(=O)NC1CCCNC1=O)OC(=O)C(CCCCCCCCC2CC2CCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13436601.png)

![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B13436612.png)
![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)

amine](/img/structure/B13436633.png)



![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)



![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13436694.png)
